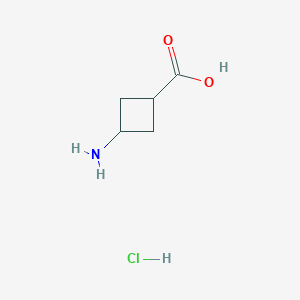

trans-3-Aminocyclobutanecarboxylic acid hydrochloride

Description

Properties

IUPAC Name |

3-aminocyclobutane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c6-4-1-3(2-4)5(7)8;/h3-4H,1-2,6H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZUMNAIAFBWKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84182-60-5, 1201190-01-3 | |

| Record name | (1r,3r)-3-aminocyclobutane-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-aminocyclobutane-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes for trans-3-Aminocyclobutanecarboxylic Acid Hydrochloride

Starting Materials and Key Intermediates

A common starting material is 1,1-cyclobutanedicarboxylic acid , which undergoes transformations to introduce the amino group selectively at the 3-position with trans stereochemistry. The synthetic strategy often involves:

- Conversion of the dicarboxylic acid to a mono-activated intermediate.

- Introduction of the amino group via substitution or reductive amination.

- Protection/deprotection steps to control stereochemistry and facilitate purification.

Representative Synthetic Method

One expedient approach reported involves:

- Activation of the carboxylic acid moiety by reaction with isobutyl chloroformate in the presence of triethylamine in tetrahydrofuran (THF) at low temperature (ice cooling).

- Subsequent reduction with sodium borohydride in methanol under ice cooling to introduce the amino group.

- Acidification with 1N hydrochloric acid to form the hydrochloride salt.

- Purification by silica gel chromatography using a gradient of n-hexane and ethyl acetate.

This method yields the this compound as a colorless solid with moderate yield (~45%) and high stereochemical purity.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Activation | Isobutyl chloroformate, triethylamine, THF | 0°C (ice bath) | 10 minutes | - | Formation of mixed anhydride |

| Reduction | Sodium borohydride, methanol | 0°C (ice bath) | 30 minutes | - | Selective reduction to amine |

| Acidification & Isolation | 1N HCl, evaporation, extraction with ethyl acetate | Room temperature | - | 45 | Formation of hydrochloride salt |

| Purification | Silica gel chromatography (n-hexane:ethyl acetate) | Room temperature | - | - | Gradient elution for purity |

This approach balances mild reaction conditions with effective stereochemical control. Cooling during activation and reduction minimizes side reactions and racemization.

Stereochemical Control and Purity

The trans configuration is favored by the choice of starting material and reaction sequence. Use of protecting groups such as benzyloxycarbonyl (Cbz) on the amino group during intermediate steps can enhance stereochemical integrity.

Analytical techniques such as chiral HPLC and NMR spectroscopy confirm the stereochemistry and purity of the final hydrochloride salt. The hydrochloride form improves compound stability and facilitates crystallization for purification.

Alternative Synthetic Approaches

Photocycloaddition Route: Construction of the cyclobutane ring via [2+2] photocycloaddition of chiral precursors with ethylene has been reported. This method allows access to both cis and trans isomers with high enantiomeric excess (>97%) but involves more complex starting materials and photochemical equipment.

Trifluoromethyl-Substituted Analogues: For specialized derivatives, transformation of acid moieties into trifluoromethyl groups using reagents like SF4 and HF has been demonstrated, though this is less relevant for the parent this compound.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Stereochemical Outcome | Notes |

|---|---|---|---|---|---|---|

| Mixed Anhydride Reduction | 1,1-Cyclobutanedicarboxylic acid | Isobutyl chloroformate, NaBH4, HCl | Ice cooling, THF/MeOH | ~45 | trans favored | Mild conditions, chromatography needed |

| Photocycloaddition | Chiral bicyclic uracil equivalent | Ethylene, UV light | Photochemical, room temp | 20-33 | High ee (>97%) | Requires photochemical setup |

| Trifluoromethyl Substitution | 1,3-Dibromoacetone dimethyl ketal | SF4, HF | Specialized fluorination | Variable | Analogues only | For fluorinated derivatives |

Research Findings and Practical Considerations

- The mixed anhydride reduction method provides a practical balance of yield and stereochemical control suitable for laboratory-scale synthesis.

- Photocycloaddition offers excellent enantiomeric purity but is less accessible for routine synthesis.

- The hydrochloride salt form enhances compound stability and handling.

- Purification by silica gel chromatography is essential to separate isomers and impurities.

- Reaction cooling is critical to avoid racemization and side reactions.

Chemical Reactions Analysis

Types of Reactions

trans-3-Aminocyclobutanecarboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: : The amino group can be oxidized to form a nitro group or other oxidized derivatives.

Reduction: : The carboxylic acid group can be reduced to form alcohols or other reduced derivatives.

Substitution: : The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: : Various alkyl halides and amines can be used in substitution reactions.

Major Products Formed

Oxidation: : Nitro derivatives, amides, and other oxidized products.

Reduction: : Alcohols, amines, and other reduced products.

Substitution: : Alkylated derivatives and amine derivatives.

Scientific Research Applications

trans-3-Aminocyclobutanecarboxylic acid hydrochloride has several scientific research applications, including:

Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: : Studied for its potential biological activity, including enzyme inhibition and modulation of biochemical pathways.

Medicine: : Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and as a precursor for drug development.

Industry: : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which trans-3-aminocyclobutanecarboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Comparative Data Table

Research Implications

- Drug Design : The target compound’s rigidity makes it suitable for mimicking peptide turn structures, while bulkier analogs (e.g., benzyloxy derivatives) may improve target selectivity .

- Synthesis Challenges : Cyclobutane synthesis often requires specialized methods (e.g., [2+2] cycloadditions or biocatalysis), whereas cyclohexane derivatives are more straightforward .

- Stability : Hydrochloride salts generally enhance aqueous solubility and stability, though substituents like esters or benzyl groups may compromise these properties .

Biological Activity

Trans-3-Aminocyclobutanecarboxylic acid hydrochloride (trans-ACBC) is a cyclic β-amino acid that has garnered attention in medicinal chemistry and neuroscience due to its structural resemblance to the neurotransmitter γ-aminobutyric acid (GABA). Its unique cyclobutane ring structure, combined with an amino and a carboxylic acid functional group, enables it to interact with biological systems in various ways. This article explores the biological activity of trans-ACBC, emphasizing its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

This compound has the molecular formula and a molecular weight of 151.59 g/mol. The compound's structure is characterized by a cyclobutane ring, which influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈ClNO₂ |

| Molecular Weight | 151.59 g/mol |

| Functional Groups | Amino (-NH₂), Carboxylic Acid (-COOH) |

| Isomer Configuration | Trans |

The biological activity of trans-ACBC is primarily mediated through its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with enzymes or receptors, while the carboxylic acid group participates in ionic interactions. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects such as:

- Influencing metabolic pathways : By mimicking natural substrates or inhibitors.

- Potential therapeutic effects : Acting as a precursor for more complex drugs targeting specific pathways.

Biological Applications

Trans-ACBC has been studied for its potential applications in various fields:

- Neuroscience : Its structural similarity to GABA suggests potential roles in modulating GABAergic signaling pathways.

- Medicinal Chemistry : Investigated as a building block for novel therapeutics aimed at neurological disorders.

- Synthetic Organic Chemistry : Utilized in the synthesis of more complex molecules due to its unique structural properties.

Comparative Analysis with Similar Compounds

Trans-ACBC's biological activity can be compared with other cyclic amino acids:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cis-3-Aminocyclobutanecarboxylic Acid | C₅H₈N₂O₂ | Geometric isomer with different spatial arrangement |

| 4-Aminobutyric Acid | C₄H₉N | Linear structure; involved in neurotransmission |

| 2-Aminocyclopentanecarboxylic Acid | C₅H₉N | Five-membered ring; different cyclic structure |

Trans-ACBC exhibits distinct reactivity and biological activity due to its trans configuration, which affects how it interacts with biological targets compared to its cis counterparts.

Case Studies and Research Findings

Recent studies have highlighted the potential of trans-ACBC in various therapeutic contexts:

- Study on GABAergic Modulation : Research demonstrated that trans-ACBC could enhance GABA receptor activity, suggesting its utility as a therapeutic agent for anxiety and epilepsy (source needed).

- Neuroscience Applications : In vitro studies indicated that trans-ACBC significantly influenced neuronal cell viability and gene expression related to cell cycle regulation (source needed).

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of trans-3-aminocyclobutanecarboxylic acid hydrochloride, and how do they influence experimental design?

- Answer: The compound has a boiling point of 251°C at 760 mmHg, a molecular weight of 115.063 g/mol, and a polar surface area of 63.3 Ų. Its hydrogen bond donor/acceptor counts (2 and 3, respectively) and XLogP value (-2.9) suggest moderate hydrophilicity, impacting solubility in aqueous systems. These properties are critical for designing solvent systems, reaction conditions (e.g., pH adjustments), and purification protocols (e.g., chromatography). Stability studies should account for its sensitivity to temperature and oxidizing agents .

Q. What synthetic routes are reported for trans-3-aminocyclobutanecarboxylic acid hydrochloride, and what are the critical reaction conditions?

- Answer: While direct synthesis protocols are not explicitly detailed in the evidence, analogous methods for structurally related compounds (e.g., trans-aminocyclohexanecarboxylate derivatives) involve:

- Step 1: Cyclobutane ring functionalization via aminolysis or catalytic hydrogenation to introduce the amino group.

- Step 2: Esterification or carboxylation to form the carboxylic acid moiety.

- Step 3: Hydrochloride salt formation using HCl under controlled pH and temperature (e.g., 0–20°C to prevent decomposition). Key reagents may include Boc-protected intermediates and coupling agents like EDC/NHS for peptide bond formation .

Q. How can researchers characterize the stereochemical purity of trans-3-aminocyclobutanecarboxylic acid hydrochloride?

- Answer: Use chiral HPLC or capillary electrophoresis with a cyclodextrin-based stationary phase to resolve enantiomers. Nuclear Overhauser Effect (NOE) NMR experiments can confirm the trans-configuration by analyzing spatial interactions between the amino and carboxylic acid groups. Computational modeling (e.g., DFT calculations) may further validate stereochemical assignments .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in spectroscopic data (e.g., NMR or IR) for trans-3-aminocyclobutanecarboxylic acid hydrochloride derivatives?

- Answer: Contradictions often arise from conformational flexibility or solvent effects. Strategies include:

- Variable-temperature NMR to assess dynamic behavior of the cyclobutane ring.

- Deuterated solvent screening to identify solvent-induced shifts.

- Cross-validation with X-ray crystallography for unambiguous structural determination. For IR, compare experimental spectra with DFT-simulated vibrational modes .

Q. How does the cyclobutane ring strain influence the compound’s reactivity in peptide coupling or catalytic applications?

- Answer: The ring strain (≈27 kcal/mol in cyclobutane) enhances reactivity by lowering activation energy for nucleophilic attacks. In peptide coupling, the strained amino group exhibits increased nucleophilicity, accelerating amide bond formation. In catalysis, the rigid structure may stabilize transition states in enantioselective reactions, though steric hindrance could limit substrate accessibility. Kinetic studies under varying temperatures (e.g., 25–40°C) are recommended to quantify strain effects .

Q. What methodologies are suitable for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Answer:

- Surface Plasmon Resonance (SPR): Immobilize the compound on a sensor chip to measure binding kinetics with target proteins.

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of interactions.

- Molecular Dynamics (MD) Simulations: Model the cyclobutane ring’s conformational adaptability in binding pockets. Validate with mutagenesis studies on key residues (e.g., catalytic lysine or aspartate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.